2-(3-Methylphenyl)propanenitrile

Description

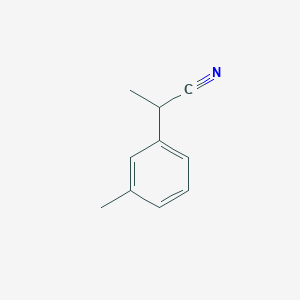

2-(3-Methylphenyl)propanenitrile (CAS No. 75920-44-4) is an aromatic nitrile derivative with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol. Its structure consists of a propanenitrile backbone substituted with a 3-methylphenyl group at the second carbon (Figure 1). The compound is characterized by the SMILES notation N#CC(C)C1C=CC=C(C)C=1 and InChIKey RMGYNPBCMHKZCJ-UHFFFAOYSA-N .

This nitrile is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electrophilic nitrile group, which participates in nucleophilic additions, reductions (e.g., to amines), and cyclization reactions.

Properties

IUPAC Name |

2-(3-methylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGYNPBCMHKZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.

From Amides: Another method involves dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation of alkanes or alkenes. For example, propanenitrile can be produced by the ammoxidation of propanol or propionaldehyde .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

Reduction: Reduction of nitriles using reagents like lithium aluminum hydride (LiAlH4) can produce primary amines.

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylphenyl)propanenitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The compound is used in the development of drugs and other therapeutic agents.

Material Science: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The cyano group in the compound can participate in various chemical reactions, influencing the behavior of the molecule in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(3-Benzoylphenyl)propanenitrile (CAS 42872-30-0)

- Molecular Formula: C₁₆H₁₃NO

- Molecular Weight : 235.28 g/mol

- Key Features : A benzoyl group (-C₆H₅CO-) at the 3-position of the phenyl ring introduces additional π-conjugation and a ketone functional group. This enhances UV absorption and alters solubility in polar solvents .

- Applications: Serves as a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen .

2-(3-Methoxyphenyl)propanenitrile (CAS 25310-30-9)

- Molecular Formula: C₁₀H₁₁NO

- Molecular Weight : 161.20 g/mol

- Key Features : A methoxy (-OCH₃) group at the 3-position increases electron density on the aromatic ring, improving solubility in polar aprotic solvents (e.g., DMSO) compared to the methyl-substituted analog .

- Applications : Used in synthesizing fluorescent dyes and liquid crystals due to its electron-donating substituent .

2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile (CAS 343776-88-5)

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- Key Features: Incorporation of a dimethylamino group (-N(CH₃)₂) and a hydroxyl (-OH) group introduces hydrogen-bonding capacity and basicity, making it water-soluble under acidic conditions .

- Applications : Explored in medicinal chemistry for neurotransmitter analog synthesis .

Physicochemical Properties

Biological Activity

Overview

2-(3-Methylphenyl)propanenitrile, also known by its CAS number 30568-27-5, is an organic compound characterized by a nitrile functional group attached to a tertiary carbon. Its molecular formula is C11H13N, with a molecular weight of 159.23 g/mol. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry.

The structural characteristics of this compound include:

- Functional Group : Nitrile (-CN)

- Structure : A tertiary carbon atom bonded to a cyano group and an aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, potentially forming intermediates that modulate biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins.

- Receptor Modulation : It may interact with receptor sites, influencing signaling pathways within cells.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have explored the compound's effectiveness against various microbial strains. Notably:

- Case Study : A study evaluated the antimicrobial efficacy against E. coli and S. aureus using the disc diffusion method.

- Findings : The compound exhibited significant inhibition against both bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties:

- Case Study : The cytotoxic effects of the compound were assessed on human cancer cell lines using the MTT assay.

- Findings : Results showed a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis in cancer cells.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds based on their structure and activity:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Methylpropanenitrile | Simple nitrile | Limited activity |

| 3-Methylbenzonitrile | Aromatic nitrile | Moderate antimicrobial activity |

| 2-Methyl-2-phenylpropanenitrile | Phenyl-substituted | Potential anticancer properties |

Detailed Research Findings

-

Antimicrobial Studies :

- The compound was tested against various bacteria and fungi, showing promising results as an antimicrobial agent.

- Inhibition zones were measured, demonstrating effective concentrations for microbial growth inhibition.

-

Cytotoxicity Assays :

- The MTT assay revealed that higher concentrations of the compound significantly reduced cell viability in various cancer cell lines.

- Further studies are needed to elucidate the specific pathways involved in its cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.